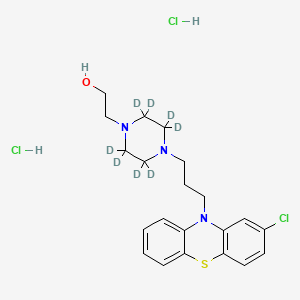
Perphenazine-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perphenazine (D8 Dihydrochloride) is a deuterium-labeled version of Perphenazine, a typical antipsychotic agent. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Perphenazine. The compound is known for its role as a dopamine receptor antagonist, particularly targeting the dopamine D1 and D2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine (D8 Dihydrochloride) involves the deuteration of Perphenazine. The process typically includes the following steps:
Side Chain Synthesis: Using toluene and dimethylbenzene as solvents, a condensation reaction is carried out.
Condensation: The side chain is pumped into a metering conversion main ring containing 2-chlorophenothiazine. The mixture undergoes a condensation reaction under controlled temperature and pressure conditions.
Industrial Production Methods
The industrial production of Perphenazine (D8 Dihydrochloride) follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced distillation and crystallization techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Perphenazine (D8 Dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Halogenation and other substitution reactions can modify the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
Scientific Research Applications
Perphenazine (D8 Dihydrochloride) is widely used in scientific research for:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolism and distribution in the body.
Neuropharmacology: It is used to study the effects of dopamine receptor antagonism in various neurological disorders.
Analytical Chemistry: The compound serves as a reference standard in mass spectrometry and other analytical techniques
Mechanism of Action
Perphenazine (D8 Dihydrochloride) exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in managing psychotic disorders by reducing dopamine-mediated neurotransmission. Additionally, the compound blocks dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center, providing anti-emetic effects .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another antipsychotic that targets dopamine receptors but has a different chemical structure.
Chlorpromazine: A phenothiazine derivative similar to Perphenazine but with different pharmacokinetic properties.
Fluphenazine: Another phenothiazine antipsychotic with a longer duration of action
Uniqueness
Perphenazine (D8 Dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its specific binding affinity for dopamine D1 and D2 receptors also distinguishes it from other antipsychotics .
Properties
Molecular Formula |
C₂₁H₂₀D₈Cl₃N₃OS |
|---|---|
Molecular Weight |
484.94 |
Synonyms |
4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-(piperazine-d8)ethanol Dihydrochloride; 1-(2-Hydroxyethyl)-4-[3-(2-chloro-10-phenothiazinyl)_x000B_propyl]piperazine-d8-Dihydrochloride; Chloriprozine-d8; Chlorperphenazine-d8; Decentan-d8; Emesinal-d8; Etape |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















